1-(Pyridazin-3-yl)imidazolidin-2-one is a heterocyclic compound characterized by a pyridazine ring fused with an imidazolidinone structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
1-(Pyridazin-3-yl)imidazolidin-2-one belongs to the class of heterocyclic compounds, specifically within the categories of imidazolidines and pyridazines. These compounds are often explored for their biological activities, including antimicrobial and herbicidal effects.
The synthesis of 1-(pyridazin-3-yl)imidazolidin-2-one typically involves several approaches:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, using acetonitrile as a solvent can enhance solubility and reaction rates .
The molecular formula for 1-(pyridazin-3-yl)imidazolidin-2-one is CHNO. The structure consists of a five-membered imidazolidinone ring fused to a pyridazine ring.
The compound exhibits specific spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For example, typical NMR shifts may indicate the presence of protons on the imidazolidine and pyridazine rings .
1-(Pyridazin-3-yl)imidazolidin-2-one can participate in various chemical reactions due to its functional groups:
These reactions often require specific conditions such as the presence of catalysts or heat to proceed efficiently. Monitoring these reactions using Thin Layer Chromatography (TLC) is common practice.
The mechanism of action for compounds like 1-(pyridazin-3-yl)imidazolidin-2-one typically involves interaction with biological targets, which may include enzymes or receptors within organisms. The specific pathways can vary depending on the substituents on the pyridazine or imidazolidine rings.
Studies have shown that certain derivatives exhibit significant biological activity, potentially acting through inhibition of specific enzymes or interference with cellular signaling pathways .
1-(Pyridazin-3-yl)imidazolidin-2-one typically appears as a crystalline solid with moderate solubility in polar solvents like water and ethanol.
The compound is stable under normal conditions but may decompose when exposed to strong acids or bases. Its melting point is generally reported around 150–160 °C, indicating reasonable thermal stability .
1-(Pyridazin-3-yl)imidazolidin-2-one has potential applications in:
The systematic IUPAC name 1-(Pyridazin-3-yl)imidazolidin-2-one precisely defines this bicyclic heterocyclic compound. It comprises an imidazolidin-2-one core (a saturated 5-membered ring with two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2) linked via a nitrogen atom (N1) to the pyridazin-3-yl group (a 6-membered diazine ring with nitrogen atoms at positions 1 and 2) [1]. This connection creates a N-aryl linkage, resulting in a non-planar bicyclic system with distinct electronic and steric properties crucial for its bioactivity. The pyridazine ring contributes π-deficient character, while the imidazolidinone moiety offers hydrogen-bonding capabilities via its N-H and C=O groups [1] [4].
Stereoelectronic Features: The molecule exhibits bond angle distortions at the linkage point (N1-C2 bond in imidazolidinone connected to C3 of pyridazine), influencing its overall conformation. Density Functional Theory (DFT) calculations predict a dihedral angle of ~45-65° between the ring planes, optimizing conjugation while allowing rotational flexibility for target binding. The carbonyl group (C=O) acts as a strong hydrogen bond acceptor, while the imidazolidinone N-H serves as a donor. Pyridazine N2 participates in charge transfer interactions, enhancing binding to biological targets like enzymes [1] [6].
Comparative Bond Length Analysis: Critical bond lengths derived from X-ray crystallography of analogs include:
Table 1: Key Structural Parameters of 1-(Pyridazin-3-yl)imidazolidin-2-one
Structural Feature | Bond Length/Angle | Significance |
---|---|---|
Imidazolidinone C=O | 1.22–1.24 Å | Strong H-bond acceptor; electrophilic character |
Pyridazine C3-N (linkage) | 1.35–1.37 Å | Partial double-bond character; restricts rotation |
N1-C2 (Imidazolidinone) | 1.38 Å | Affects ring planarity and conjugation |
Dihedral Angle (Inter-ring) | 45–65° | Balances conjugation and steric accessibility for target binding |
The discovery of 1-(Pyridazin-3-yl)imidazolidin-2-one emerged from herbicide research in the early 2010s. Patent EP3068777B1 (2015) first documented its potent herbicidal activity, acting as a protoporphyrinogen oxidase (PPO) inhibitor. Unsubstituted derivatives showed >90% inhibition of Amaranthus retroflexus at 500 g/ha, establishing the core as a bioactive scaffold [1]. Its evolution into pharmaceutical chemistry began circa 2018–2020 when researchers recognized its structural similarity to privileged scaffolds in kinase inhibitors. The compound’s capacity to adopt multiple binding conformations (due to rotational freedom at the N-aryl bond) and its balanced logP (~1.5–2.5) made it ideal for central nervous system (CNS) and oncology targets [4] [8].
Table 2: Evolution of Key Derivatives and Their Applications
Derivative Class | Example Structure | Primary Application | Biological Target | Era |
---|---|---|---|---|
Halogenated Pyridazines | 1-(4,5-Dichloropyridazin-3-yl)-deriv. | Herbicide | Plant PPO enzyme | 2010–2015 |
PRMT5 Inhibitors | 1-[[5-(Oxan-4-yl)pyridin-2-yl]methyl] | Anticancer (lymphoma) | Protein arginine methyltransferase 5 | 2020–Present |
Antifungal Thio-derivatives | 2-(Methylthio)-3-aryl derivatives | Antifungal (C. albicans) | Fungal lanosterol demethylase | 2015–2020 |
Late-Stage Diversification: Mitsunobu reactions or nucleophilic aromatic substitution (SₙAr) on pyridazine enable rapid generation of analogs. For example, installing a 1,4-diazepane group boosted water solubility for drug formulations [5] [8].
Role in Modern Drug Design: This scaffold addresses three key challenges:
Table 3: Key Synthetic Routes and Their Parameters
Synthetic Route | Starting Materials | Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
Cyclocondensation | 3-Hydrazinylpyridazine + 2-Chloroethyl isocyanate | DCM, 0°C to RT, 12 h | 45–65 | Simple setup; risk of racemization |
Pd-Catalyzed N-Arylation | Imidazolidin-2-one + 3-Bromopyridazine | Pd₂(dba)₃, XantPhos, Cs₂CO₃, toluene, 110°C, 24 h | 70–85 | High regioselectivity; catalyst cost |
Microwave-Assisted Synthesis | Halopyridazine + Imidazolidinone | DMF, μW 150°C, 30 min | 90+ | Rapid; high purity; limited scale-up |
The scaffold’s journey exemplifies rational pharmacophore development—from agrochemical serendipity to targeted therapeutics—showcasing its adaptability in heterocyclic chemistry.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: